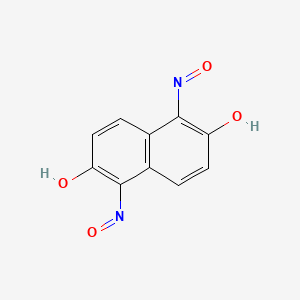
1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione is an organic compound with a complex structure that includes both hydroxyamino and nitroso functional groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and participate in redox reactions, while the nitroso group can act as an electrophile in various biochemical processes .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the hydroxyamino group.
2,6-Dinitronaphthalene: Contains two nitro groups but no hydroxyamino group.
1-Aminonaphthalene: Contains an amino group instead of a hydroxyamino group
Uniqueness: 1-(Hydroxyamino)-5-nitrosonaphthalene-2,6-dione is unique due to the presence of both hydroxyamino and nitroso groups on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
116329-96-5 |
|---|---|
Molecular Formula |
C10H6N2O4 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1,5-dinitrosonaphthalene-2,6-diol |
InChI |
InChI=1S/C10H6N2O4/c13-7-3-1-5-6(10(7)12-16)2-4-8(14)9(5)11-15/h1-4,13-14H |
InChI Key |
ADHHXOCBWLXJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)O)N=O)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















